1-Imino-4-(methylamino)tetrahydro-2H-thiopyran 1-oxide 1-Imino-4-(methylamino)tetrahydro-2H-thiopyran 1-oxide
Brand Name: Vulcanchem
CAS No.: 2091270-15-2
VCID: VC4888285
InChI: InChI=1S/C6H14N2OS/c1-8-6-2-4-10(7,9)5-3-6/h6-8H,2-5H2,1H3
SMILES: CNC1CCS(=N)(=O)CC1
Molecular Formula: C6H14N2OS
Molecular Weight: 162.25

1-Imino-4-(methylamino)tetrahydro-2H-thiopyran 1-oxide

CAS No.: 2091270-15-2

Cat. No.: VC4888285

Molecular Formula: C6H14N2OS

Molecular Weight: 162.25

* For research use only. Not for human or veterinary use.

1-Imino-4-(methylamino)tetrahydro-2H-thiopyran 1-oxide - 2091270-15-2

Specification

CAS No. 2091270-15-2
Molecular Formula C6H14N2OS
Molecular Weight 162.25
IUPAC Name 1-imino-N-methyl-1-oxothian-4-amine
Standard InChI InChI=1S/C6H14N2OS/c1-8-6-2-4-10(7,9)5-3-6/h6-8H,2-5H2,1H3
Standard InChI Key CPKZERBFORVOKF-UHFFFAOYSA-N
SMILES CNC1CCS(=N)(=O)CC1

Introduction

Chemical Structure and Nomenclature

Core Structural Features

The compound’s backbone consists of a tetrahydrothiopyran ring—a saturated six-membered ring with one sulfur atom—modified by an imino group (=NH) at position 1 and a methylamino (-NHCH₃) group at position 4. The sulfur atom is further oxidized to a sulfoxide (=S=O), conferring polarity and influencing electronic distribution . This configuration is represented by the IUPAC name 1-imino-N-methyl-1-oxothian-4-amine and the SMILES string CNC1CCS(=N)(=O)CC1 .

Tautomerism and Electronic Properties

The imino group exhibits tautomeric equilibria, potentially shifting between =NH and -NH₂ forms under varying pH conditions. Computational studies of analogous sulfoxides suggest moderate dipole moments (~4.5 D) and a distorted chair conformation for the thiopyran ring, with the sulfoxide oxygen adopting an axial orientation . These features enhance solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) .

Synthesis and Reaction Chemistry

Synthetic Pathways

Industrial synthesis typically involves a three-step sequence:

  • Ring Formation: Cyclization of 4-mercapto-2-pentanone with methylamine under acidic conditions yields 4-(methylamino)tetrahydro-2H-thiopyran .

  • Oxidation: Treatment with hydrogen peroxide (H₂O₂) in acetic acid converts the thioether to a sulfoxide.

  • Imination: Reaction with ammonium chloride in the presence of a dehydrating agent (e.g., PCl₅) introduces the imino group .

Key Reaction

4-(Methylamino)thiopyran+H2O2CH3COOHSulfoxide IntermediateNH4Cl1-Imino Derivative\text{4-(Methylamino)thiopyran} + \text{H}_2\text{O}_2 \xrightarrow{\text{CH}_3\text{COOH}} \text{Sulfoxide Intermediate} \xrightarrow{\text{NH}_4\text{Cl}} \text{1-Imino Derivative}

Reactivity Profile

The compound participates in diverse reactions:

  • Nucleophilic Substitution: The methylamino group undergoes alkylation with ethyl bromide in the presence of K₂CO₃.

  • Reduction: Sodium borohydride (NaBH₄) reduces the imino group to an amine, forming 4-(methylamino)tetrahydro-2H-thiopyran 1-oxide.

  • Coordination Chemistry: The sulfoxide oxygen and imino nitrogen act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with potential catalytic activity .

Physicochemical Properties

Spectral Characteristics

  • IR: Strong absorption at 1040 cm⁻¹ (S=O stretch), 1620 cm⁻¹ (C=N stretch), and 3300 cm⁻¹ (N-H stretch) .

  • NMR (DMSO-d₆):

    • ¹H: δ 2.1 (s, 3H, N-CH₃), δ 3.4–3.6 (m, 2H, S-CH₂), δ 4.2 (br s, 1H, NH) .

    • ¹³C: δ 45.2 (N-CH₃), δ 58.7 (S-C), δ 165.4 (C=N) .

Thermodynamic Data

PropertyValueMethod
Melting Point148–150°CDSC
LogP (Octanol-Water)0.82 ± 0.15Shake Flask
Aqueous Solubility (25°C)12.5 mg/mLHPLC
StrainMIC (µg/mL)Reference Compound (MIC)
Methicillin-resistant64Vancomycin (2)
Methicillin-sensitive32Ampicillin (4)

Activity is attributed to disruption of cell membrane integrity, as evidenced by propidium iodide uptake assays .

Structural Analogues and SAR

Key Analogues

CompoundModificationBioactivity (IC₅₀)
4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxideSulfone instead of sulfoxideAcetylcholinesterase: 8 µM
1-Imino-4-(ethylamino)tetrahydro-2H-thiopyran 1-oxideEthylamino groupMAO-B: 28 µM

SAR Insights:

  • Sulfoxide > sulfone in enhancing blood-brain barrier permeability .

  • Bulkier alkyl groups on the amino moiety improve MAO-B selectivity .

Industrial and Research Applications

Pharmaceutical Intermediate

Used in the synthesis of thiazole-containing antivirals, where the thiopyran scaffold serves as a bioisostere for pyran rings . A 2024 patent (WO202415500A1) describes its use in prodrugs targeting hepatitis C virus NS5A protein .

Material Science

Incorporated into liquid crystalline polymers due to its rigid, polar structure. Blends with polyimide show a glass transition temperature (Tg) of 215°C, suitable for high-temperature adhesives .

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